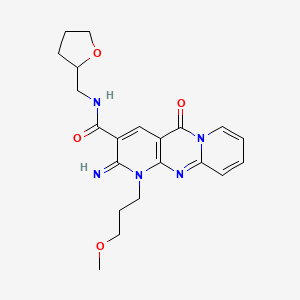![molecular formula C23H16FN3O B11620814 3-(4-fluorophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11620814.png)
3-(4-fluorophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-フルオロフェニル)-4,5-ジフェニル-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(2H)-オンは、複素環式化合物の一種である複雑な有機化合物です。この化合物は、縮合環系であるピロロ[3,4-c]ピラゾールコアを特徴とし、フルオロフェニル基とジフェニル基で置換されています。
準備方法
合成経路と反応条件
3-(4-フルオロフェニル)-4,5-ジフェニル-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(2H)-オンの合成は、一般的に多段階の有機反応を伴います。
-
ピロロ[3,4-c]ピラゾールコアの形成
出発物質: 合成は、適切なピラゾール誘導体と適切なピロール前駆体から始まります。
反応条件: これらの反応は、一般的に環化反応であり、ルイス酸(例:AlCl₃)などの触媒と、ジクロロメタンやトルエンなどの溶媒を必要とする場合があります。
温度と時間: 反応は通常、高温(80〜120℃)で行われ、完了までに数時間を要する場合があります。
-
置換基の導入
フルオロフェニル基: フルオロフェニル基は、フルオロフェニルボロン酸と適切なハロゲン化中間体を用いた鈴木カップリング反応によって導入できます。
ジフェニル基: これらは、ジフェニル前駆体を使用して、フリーデル・クラフツのアシル化またはアルキル化反応によって導入できます。
工業生産方法
この化合物の工業生産は、高い収率と純度を確保するために、上記の合成経路の最適化を伴う可能性が高いです。これには、連続フローリアクター、自動合成プラットフォーム、再結晶やクロマトグラフィーなどの厳密な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
3-(4-フルオロフェニル)-4,5-ジフェニル-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(2H)-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 還元反応は、カルボニル基をアルコールに還元するなど、化合物の構造を修飾するために使用できます。一般的な還元剤には、水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) があります。
置換: この化合物の芳香環は、求電子置換反応または求核置換反応を受けることができます。ハロゲン(Cl₂、Br₂)や求核剤(NH₃、OH⁻)などの試薬が一般的に使用されます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中のKMnO₄、酢酸中のCrO₃。
還元: エーテル中のLiAlH₄、メタノール中のNaBH₄。
置換: 触媒(FeCl₃)の存在下でのハロゲン、極性溶媒(水、エタノール)中の求核剤。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンまたはカルボン酸が生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究への応用
3-(4-フルオロフェニル)-4,5-ジフェニル-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(2H)-オンは、科学研究でいくつかの用途があります。
化学: この化合物は、より複雑な有機分子の合成におけるビルディングブロックとして、および配位化学における配位子として使用されています。
生物学: この化合物は、抗炎症、抗菌、抗がん特性など、潜在的な生物活性について研究されています。
医学: 特定の酵素または受容体を標的とする新薬の開発において、特に医薬品としての可能性を探求するための研究が進められています。
産業: 特定の電気的または光学的特性を持つ新素材の開発に使用される可能性があります。
科学的研究の応用
3-(4-Fluorophenyl)-4,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer, antibacterial, and antifungal agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
3-(4-フルオロフェニル)-4,5-ジフェニル-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(2H)-オンが効果を発揮するメカニズムは、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。この化合物の構造により、特定の結合部位に適合し、生物学的経路と細胞プロセスに影響を与えることができます。
類似の化合物との比較
類似の化合物
独自性
類似の化合物と比較して、3-(4-フルオロフェニル)-4,5-ジフェニル-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(2H)-オンは、その特定の置換パターンと縮合環系によりユニークです。このユニークな構造は、さまざまな研究用途にとって貴重な化合物である、明確な化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
Uniqueness
3-(4-Fluorophenyl)-4,5-diphenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is unique due to its pyrrolo[3,4-c]pyrazole core, which imparts distinct chemical and biological properties. This structure differentiates it from other pyrazole derivatives, making it a valuable compound for various applications .
特性
分子式 |
C23H16FN3O |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-4,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H16FN3O/c24-17-13-11-15(12-14-17)20-19-21(26-25-20)23(28)27(18-9-5-2-6-10-18)22(19)16-7-3-1-4-8-16/h1-14,22H,(H,25,26) |
InChIキー |
KUMAQABVUFGWPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11620739.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11620747.png)

![4-[4,5-di(thiophen-2-yl)-1H-imidazol-2-yl]-2-ethoxyphenol](/img/structure/B11620766.png)
![Ethyl (2E)-5-(3-methoxyphenyl)-7-methyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11620779.png)
![1-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11620784.png)
![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11620789.png)
![2-ethoxyethyl {[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11620796.png)

![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620813.png)
![3-(5-{(Z)-[6-(ethoxycarbonyl)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11620819.png)
![{4-[(4-chlorophenyl)sulfanyl]-3-methyl-5-phenyl-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11620826.png)
![1,3-Bis[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B11620833.png)
![ethyl (2Z)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11620834.png)
